1-(3-Methylbenzoyl)-4-ethylpiperazine
Description
1-(3-Methylbenzoyl)-4-ethylpiperazine is a piperazine derivative characterized by a 3-methylbenzoyl group attached to the piperazine ring at position 1 and an ethyl substituent at position 2. Piperazine derivatives are widely studied for their pharmacological properties, including antiviral, enzyme inhibitory, and central nervous system (CNS)-related activities. The 3-methylbenzoyl moiety contributes to steric and electronic interactions, while the ethyl group modulates lipophilicity and binding affinity.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
JBFHZMJDRSUCAS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-(3-Methylbenzoyl)-4-ethylpiperazine is utilized as a precursor in the synthesis of several pharmaceutical agents. Its role as an intermediate facilitates the development of drugs targeting various therapeutic areas, including neuropharmacology and oncology.
Synthesis of Neuropharmacological Agents
The compound has been studied for its potential in synthesizing dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating Alzheimer's disease. Research indicates that derivatives of this compound can enhance cholinergic transmission, potentially improving cognitive function in patients with dementia .
Table 1: AChE/BuChE Inhibitory Activity of Piperazine Derivatives
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 2.5 | Dual AChE/BuChE inhibition |
| N-benzylpiperidine derivative | 0.3 | Strong AChE inhibition; dual binding site interaction |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. The compound has been implicated in the development of small molecule inhibitors targeting the Nrf2 pathway, which is associated with cancer cell survival and resistance to therapy .
Case Study: Nrf2 Inhibition for Cancer Therapy
- Objective: To evaluate the efficacy of this compound derivatives as Nrf2 inhibitors.
- Findings: Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic use.
Antimicrobial Activity
Piperazine derivatives, including this compound, have shown promise in antimicrobial applications. They are being explored for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics .
Table 2: Antimicrobial Efficacy of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| N-methylpiperazine derivative | Escherichia coli | 10 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of 1-(3-Methylbenzoyl)-4-ethylpiperazine with structurally or functionally related compounds:
Key Trends
Substituent Effects on Activity :
- Ethyl vs. Methyl : Ethyl groups enhance lipophilicity and membrane permeability compared to methyl, but may reduce steric compatibility in some targets (e.g., antiviral activity in RSV F protein binding) .
- Aryl Group Variations : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve receptor affinity, while bulky substituents (e.g., 3-methylbenzoyl) may stabilize hydrophobic interactions .
Pharmacological Performance :
- 4-Ethylpiperazine derivatives show micromolar-range IC50 values in antiviral assays, suggesting moderate potency .
- In BChE inhibition, ethylpiperazine derivatives outperform methoxyphenyl analogs, highlighting the importance of aliphatic substituents for enzyme interaction .
Synthetic Accessibility :
- Palladium-catalyzed coupling (e.g., benzofuran-2-ylmethyl derivatives) enables efficient synthesis of 4-ethylpiperazine compounds .
Physicochemical Properties
- logP : Piperazine derivatives with ethyl groups typically exhibit logP values between 2–3, optimizing blood-brain barrier penetration and solubility .
- Hydrogen Bonding : The piperazine nitrogen participates in hydrogen bonding with residues like Ile360 and Asp381 in protein targets, as seen in docking studies .
Critical Analysis of Contradictory Evidence
- Lower Activity in Convulsion Models : 4-Ethylpiperazine derivatives (e.g., 3o, 3n) showed 35–38% protection in histamine-induced convulsions, inferior to pyridyl analogs (48%) . This contrasts with their strong BChE inhibition, underscoring target-specific efficacy.
- Antiviral vs. Enzyme Inhibition : While ethylpiperazines are effective in RSV inhibition, their weaker performance in convulsion models suggests substituent optimization is context-dependent .
Preparation Methods
Regioselective Alkylation and Acylation
The ethyl group at position 4 is typically introduced via nucleophilic substitution. Using 1-bromoethane or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate facilitates alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency. Subsequent acylation at position 1 with 3-methylbenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) completes the synthesis.
Example Protocol :
-
Alkylation : 4-Ethylpiperazine is synthesized by refluxing piperazine with ethyl iodide (1.2 eq) in DMF using NaH (1.5 eq) at 80°C for 12 hours.
-
Acylation : The resulting 4-ethylpiperazine is treated with 3-methylbenzoyl chloride (1.1 eq) in THF/water (1:1) with NaOH (2 eq) at 0–5°C for 2 hours.
Alternative Synthetic Pathways
Pre-functionalized Intermediate Approach
Starting with 1-benzoylpiperazine derivatives reduces competing reactions. For instance, 1-(3-methylbenzoyl)piperazine can be alkylated at position 4 using ethylating agents. This method avoids symmetry-related byproducts but requires stringent temperature control to prevent N-deacylation.
Reductive Amination Strategies
Condensation of 3-methylbenzaldehyde with 4-ethylpiperazine-1-amine in the presence of sodium cyanoborohydride offers a one-pot route. This method, however, risks over-alkylation and requires excess amine to suppress side reactions.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Alkylation : DMF outperforms THF in dissolving piperazine, achieving 85% yield versus 72% in THF.
-
Acylation : Dichloromethane minimizes hydrolysis of 3-methylbenzoyl chloride compared to THF, yielding 90% product purity.
Table 1: Comparative Analysis of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | NaH | 80 | 85 | 98.5 |
| THF | K₂CO₃ | 60 | 72 | 95.2 |
| Toluene | Et₃N | 110 | 68 | 93.8 |
Temperature and Stoichiometry
Exceeding 80°C during alkylation promotes diethylation, reducing monofunctionalized product yield by 15–20%. A 1.2:1 molar ratio of ethyl iodide to piperazine balances reactivity and cost.
Purification and Analytical Validation
Crystallization Techniques
Crude this compound is purified via recrystallization from ethanol/water (3:1), achieving >99% purity. Slow cooling (0.5°C/min) minimizes occluded solvents.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual 4-ethylpiperazine and diacylated byproducts. GC-MS and ¹H NMR confirm structural integrity:
-
¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 2.85–3.10 (m, 4H, piperazine), 3.70–3.90 (m, 4H, piperazine), 7.30–7.50 (m, 4H, aromatic).
Industrial-Scale Considerations
Catalytic Hydrogenation
Palladium on carbon (5% wt) in acetic acid under 80–100 psi H₂ selectively removes benzyl protecting groups from intermediates, as demonstrated in analogous piperazine syntheses. This method scales efficiently, with 93.6% yield in pilot batches.
Waste Minimization
Aqueous workup steps (e.g., sodium bicarbonate washes) reduce organic solvent use by 40%. Recycling toluene via distillation cuts raw material costs by 25%.
Challenges and Mitigation Strategies
Q & A
Q. Key Parameters :
Methodological considerations include monitoring reaction progress via TLC and using silica gel chromatography for purification.
How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?
Advanced Research Focus
Computational approaches such as molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to biological targets (e.g., GPCRs or kinases). For example:
- Docking Studies : Compare the compound’s interaction energy with serotonin receptors (5-HT₂A) versus dopamine receptors (D₂) to prioritize synthetic targets .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed IC₅₀ values in enzyme inhibition assays .
Validation : Cross-reference computational predictions with in vitro assays (e.g., radioligand binding) to resolve discrepancies between modeled and experimental data .
What analytical techniques are critical for characterizing this compound and its impurities?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in benzoylation (e.g., absence of N-alkylation byproducts) .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted piperazine) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Challenge : Differentiate diastereomers using chiral columns (e.g., Chiralpak IA) if asymmetric synthesis is attempted .
How do structural modifications of the benzoyl group affect the compound’s pharmacokinetic properties?
Advanced Research Focus
Modifications (e.g., electron-withdrawing substituents on the benzoyl ring) influence:
- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation rates, assessed via liver microsome assays .
- Solubility : LogP values correlate with substituent hydrophobicity; fluorination reduces LogP by ~0.5 units .
Case Study : Replacing the 3-methyl group with a trifluoromethyl group increases metabolic half-life (t₁/₂) from 2.1 to 4.3 hours in rat plasma .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values for kinase inhibition) may arise from:
- Assay Conditions : Variations in ATP concentration (1–10 mM) alter competitive inhibition kinetics .
- Cellular Context : Differences in membrane permeability (e.g., P-gp efflux in cancer cell lines vs. primary cells) .
Q. Resolution Strategy :
Standardize assay protocols (e.g., uniform ATP levels).
Use isogenic cell lines to control for genetic variability .
What safety considerations are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Profile : Skin/eye irritant (GHS Category 2); avoid inhalation .
- Mitigation : Use fume hoods, nitrile gloves, and eye protection.
- Waste Disposal : Neutralize with dilute HCl before incineration .
How can researchers optimize reaction scalability without compromising enantiomeric purity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) yield enantiomeric excess (ee) >90% .
Trade-offs : Higher catalyst loadings (5 mol%) improve ee but increase purification complexity .
What in vitro models are appropriate for evaluating the compound’s neuropharmacological potential?
Q. Advanced Research Focus
- Primary Neuronal Cultures : Assess neurotoxicity via lactate dehydrogenase (LDH) release assays .
- Electrophysiology : Patch-clamp studies on GABAₐ receptors quantify modulation efficacy .
Limitation : Blood-brain barrier (BBB) permeability predictions (e.g., PAMPA-BBB) may overestimate in vivo penetration .
How does the compound’s stability under varying pH conditions impact formulation development?
Q. Advanced Research Focus
- pH-Dependent Degradation : Hydrolysis of the benzoyl group occurs at pH < 3 (simulated gastric fluid) .
- Formulation Solutions : Enteric coatings or prodrug strategies (e.g., ester prodrugs) enhance oral bioavailability .
What strategies validate target engagement in complex biological systems?
Q. Advanced Research Focus
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink with target proteins in live cells .
- Thermal Proteome Profiling (TPP) : Identify off-target interactions by monitoring protein melting shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
